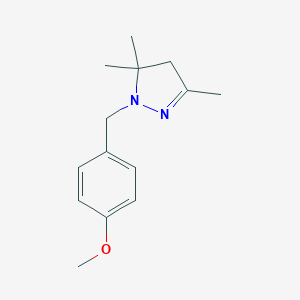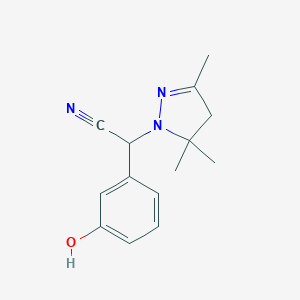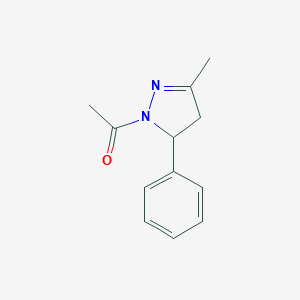![molecular formula C18H20FNO2 B257817 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is a chemical compound that has gained significant attention in scientific research. It is a novel compound with potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are enzymes that play a role in gene expression, and their inhibition has been shown to have potential therapeutic benefits in cancer and other diseases. MAOs are enzymes that metabolize neurotransmitters, and their inhibition has been shown to have potential therapeutic benefits in depression and other psychiatric disorders.
Biochemical and Physiological Effects:
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and improve glucose tolerance in diabetic mice. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate is its potential as a tool in chemical biology research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. One limitation of this compound is its limited availability and high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to study its potential as a tool in chemical biology research, particularly in the study of HDACs and MAOs. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
合成法
The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate involves a multistep process. The first step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step involves the reaction of 2-fluorobenzoyl chloride with 1-amino-2-propanol to form 2-fluorobenzoyl-1-(propan-2-ylamino)propan-1-ol. Finally, the third step involves the reaction of 2-fluorobenzoyl-1-(propan-2-ylamino)propan-1-ol with benzyl chloride to form 1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate.
科学的研究の応用
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential as a tool in chemical biology research.
特性
製品名 |
1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate |
|---|---|
分子式 |
C18H20FNO2 |
分子量 |
301.4 g/mol |
IUPAC名 |
1-[benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate |
InChI |
InChI=1S/C18H20FNO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3 |
InChIキー |
BKUYBACBXMHXIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2F |
正規SMILES |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetonitrile](/img/structure/B257741.png)










![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)

